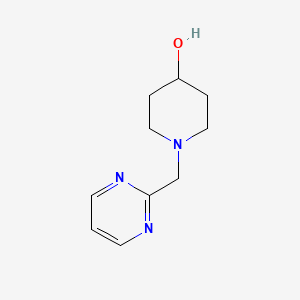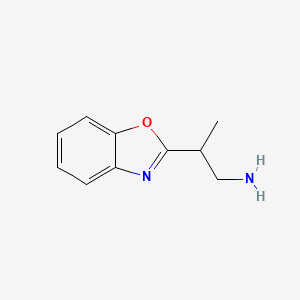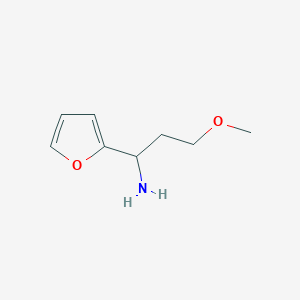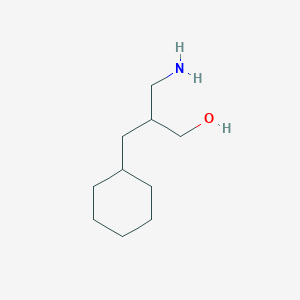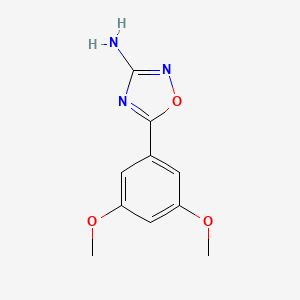
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine
概要
説明
The compound “5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” have been synthesized through various methods, including alternative synthesis . Another compound, “N-(3,5-dimethoxyphenyl)acridin-9-amine”, was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, which are structurally related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, have shown significant antimicrobial and anti-proliferative activities. Research by Al-Wahaibi et al. (2021) demonstrated that these compounds exhibited inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, similar in structure to this compound, in the presence of nitrogen nucleophiles has been studied. Buscemi et al. (1996) discovered that irradiation of these oxadiazoles resulted in photolytic species that capture nitrogen nucleophiles, leading to the formation of triazoles, indazoles, and benzimidazoles. This research indicates potential applications in photochemical synthesis and molecular rearrangement processes (Buscemi, Vivona, & Caronna, 1996).
Ring-Fission and C–C Bond Cleavage Reactions
Jäger et al. (2002) investigated the reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, a compound structurally related to this compound. They found that this led to ring fission of the oxadiazole system and formation of various compounds, highlighting the potential of oxadiazoles in complex organic synthesis and bond cleavage reactions (Jäger, Laggner, Mereiter, & Holzer, 2002).
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of 1,3,4-oxadiazole derivatives, closely related to this compound, has led to the development of novel compounds with potential therapeutic applications. Polkam et al. (2021) synthesized new 1,3,4-oxadiazole thioether derivatives and screened them for anticancer activity, showcasing the role of these compounds in drug development (Polkam, Malthum, Anireddy, Brahma, & Naidu Vegi, 2021).
Applications in Spectral Luminescent Properties
Mikhailov et al. (2018) studied the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, compounds with a structural resemblance to this compound. They found that these oxadiazoles exhibit high quantum yield luminescence in various solvents, suggesting their potential use in optical materials and luminescent probes (Mikhailov, Artyushkina, Dushenko, Mikhailova, Revinskii, & Minkin, 2018).
Safety and Hazards
作用機序
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, has been reported to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it might interact with its target enzyme, potentially inhibiting its function . This could lead to changes in DNA synthesis, affecting cell proliferation and growth.
Biochemical Pathways
DNA synthesis pathway . Inhibition of Thymidylate synthase could disrupt the production of thymidine monophosphate (dTMP), a critical component of DNA .
Result of Action
If it does inhibit thymidylate synthase, it could potentially lead todisruption of DNA synthesis , affecting cell proliferation and growth .
生化学分析
Biochemical Properties
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phosphorylated p68, a DEAD box RNA helicase, which is involved in cell transformation and migration . The nature of this interaction involves binding to the phosphorylated form of p68, thereby interfering with its function and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of cancer cells by interacting with phosphorylated p68 on Tyr593, thereby interfering with the phosphorylated p68-β-catenin signaling pathway . This interaction leads to reduced cell proliferation and migration, highlighting its potential as an anti-cancer agent. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, further impacting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to phosphorylated p68, inhibiting its function and disrupting the associated signaling pathways . This inhibition leads to changes in gene expression and cellular behavior, contributing to its anti-cancer properties. The compound’s ability to interfere with enzyme activity and protein function underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, which may contribute to its biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize primarily in the nucleus, where it interacts with phosphorylated p68 . This localization is essential for its ability to interfere with gene expression and cell signaling pathways. Additionally, post-translational modifications such as phosphorylation may influence its targeting to specific cellular compartments.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUOOFKSPLEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


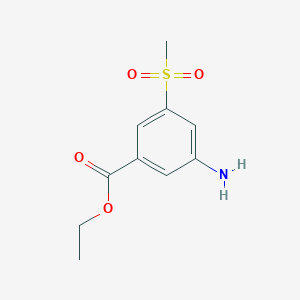
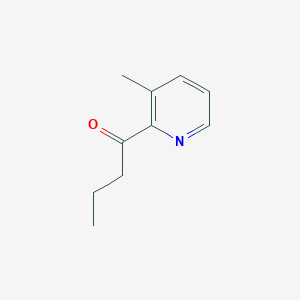
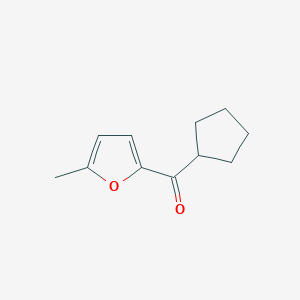
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)

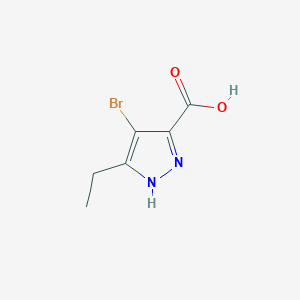
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)
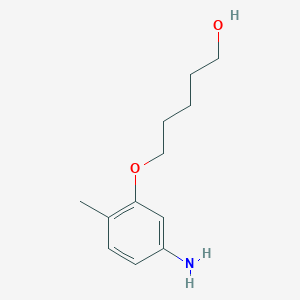
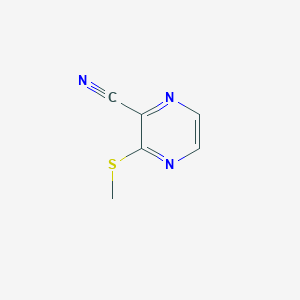
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
